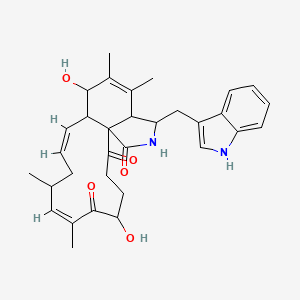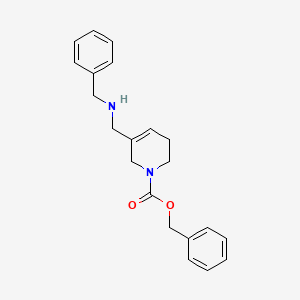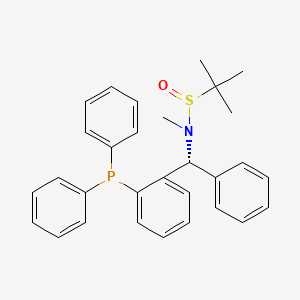![molecular formula C30H30FN5O3S2 B12298528 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)
1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyridine structure, followed by the introduction of the piperazine and thiazolidine moieties. The final steps involve the addition of the butyl and fluorophenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thiazolidine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and piperazine-containing molecules. What sets 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-butyl-6-[4-(2-chlorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile
- 1-butyl-6-[4-(2-bromophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile
Properties
Molecular Formula |
C30H30FN5O3S2 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C30H30FN5O3S2/c1-3-4-11-35-27(34-14-12-33(13-15-34)25-10-6-5-9-24(25)31)22(20(2)23(18-32)28(35)37)17-26-29(38)36(30(40)41-26)19-21-8-7-16-39-21/h5-10,16-17H,3-4,11-15,19H2,1-2H3/b26-17- |
InChI Key |
PYJMLRRGYQNLIX-ONUIUJJFSA-N |
Isomeric SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)


![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)
![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)


![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)


![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)

